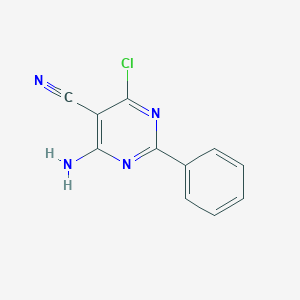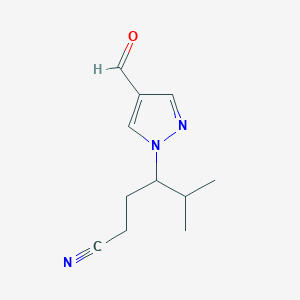
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-formylpyrazole with 5-methylhexanenitrile in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Applications De Recherche Scientifique
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties. .
Industrial Applications: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile involves its interaction with specific molecular targets and pathways. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:
4-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound also contains a formyl group and a pyrazole ring but differs in its phenyl substitution, which affects its biological activity
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid: Similar in structure but with a phenyl group, this compound has shown potent activity against drug-resistant bacteria
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
4-(4-formylpyrazol-1-yl)-5-methylhexanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-9(2)11(4-3-5-12)14-7-10(8-15)6-13-14/h6-9,11H,3-4H2,1-2H3 |
Clé InChI |
WGCDBUAIFAASJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC#N)N1C=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


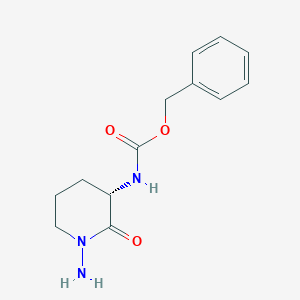
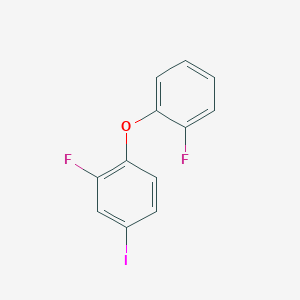
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)
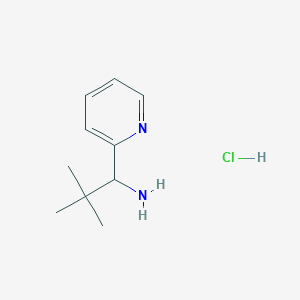

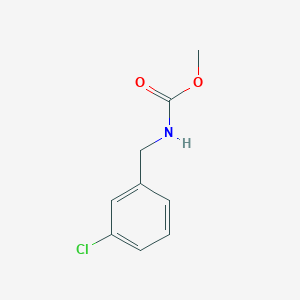
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)

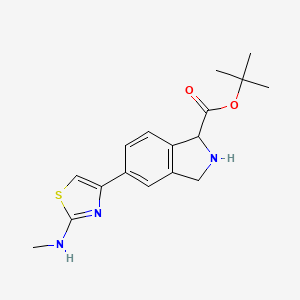
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

